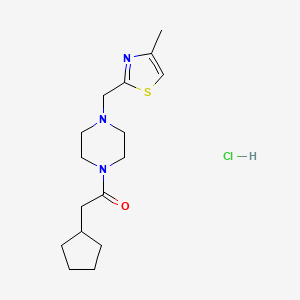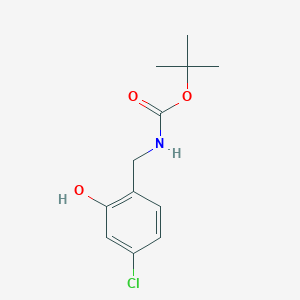
ClC1=CC(=C(C=C1)CNC(OC(C)(C)C)=O)O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ClC1=CC(=C(C=C1)CNC(OC(C)(C)C)=O)O is a chemical compound that belongs to the family of phenylpropylamines. It is commonly known as 4-Methylamphetamine or 4-MA. This compound has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Self-Aggregation and Micelle Formation
Research on ionic liquids, including compounds with specific structural features similar to the one , has explored their self-aggregation behavior and micelle formation in aqueous solutions. These studies are crucial for understanding the applications of such compounds in green chemistry and their potential in creating environmentally friendly solvents (Blesic et al., 2007).
Countercurrent Separation in Natural Products
The technique of countercurrent separation, relevant to the extraction and purification of natural products, has been assessed for its efficiency and application in natural products research. This method is significant for isolating biological molecules from complex matrices, which is essential in drug discovery and natural products chemistry (Pauli et al., 2008).
Chemical Looping Combustion for Carbon Capture
Chemical Looping Combustion (CLC) is a novel approach in carbon capture and sequestration (CCS), which is critical for reducing greenhouse gas emissions from industrial processes. Research in this area focuses on the development of efficient oxygen carriers and the optimization of the CLC process for sustainable and eco-friendly energy production (Zhao et al., 2014).
Photocatalytic Water Splitting
Studies have been conducted on crystalline carbon nitride semiconductors for their application in photocatalytic water splitting, an essential process for hydrogen production. The research explores synthesis methods and the photocatalytic efficiency of these materials, which are promising for renewable energy technologies (Lin et al., 2019).
Ionic Regulation in Neurons
Research into the neuronal intracellular chloride concentration [Cl-]i, which is pivotal for the regulation of GABA(A) receptor-mediated inhibition and cytoplasmic volume, has implications for understanding neuronal function and the treatment of neurological disorders. This research could lead to new therapeutic strategies for conditions influenced by neuronal ionic balances (Glykys et al., 2014).
Tech-Economic Assessment of CCS Technologies
Economic assessments of second-generation carbon capture and sequestration technologies, including CLC, provide insights into the viability and potential cost-effectiveness of these approaches in reducing carbon emissions. Such studies are crucial for policy-making and investment decisions in the energy sector (Zhu et al., 2018).
Propiedades
IUPAC Name |
tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUZLSOKJSKYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

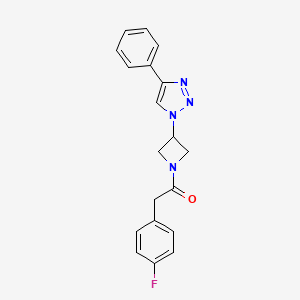
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-bromobenzamide](/img/structure/B2616455.png)
![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2616456.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2616457.png)
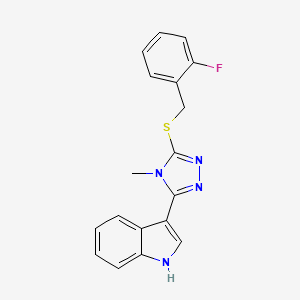
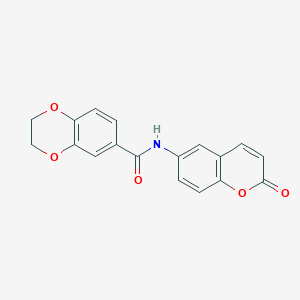



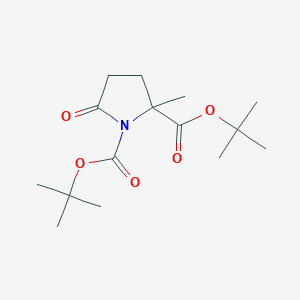

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2616473.png)

